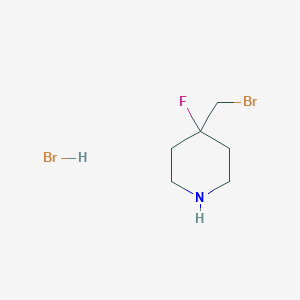

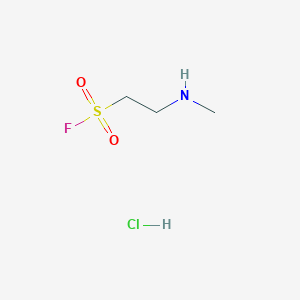

2-(Methylamino)ethanesulfonyl fluoride;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Methylamino)ethanesulfonyl fluoride hydrochloride, also known as MESNA, is a chemical compound that is widely used in scientific research. It is a thiol-containing compound that is used as a protective agent against the harmful effects of chemotherapy drugs. MESNA is also used as a reducing agent in various chemical reactions. In

Wissenschaftliche Forschungsanwendungen

Fluorinating Agents and Synthetic Applications

2-(Methylamino)ethanesulfonyl fluoride hydrochloride is part of a class of compounds utilized in synthetic chemistry for fluorination processes. Alkali metal fluorides, acting as efficient fluorinating agents, enable the synthesis of fluorinated compounds like 2-fluoroalkyl carboxylates and 1-fluoroalkyl benzenes from corresponding sulfonates. These fluorinated derivatives are crucial in medicinal chemistry, agricultural chemistry, and material science due to their unique physicochemical properties. The utilization of such fluorinating agents highlights the importance of selective and efficient synthetic routes to access fluorinated molecules, which can significantly impact various fields by providing novel compounds with enhanced activity, stability, or other desired properties (Fritz-Langhals, 1994).

Environmental and Biological Impact Studies

The environmental and biological impacts of fluorinated compounds, such as those derived from perfluorooctanesulfonyl fluoride, have been extensively studied. Research into the presence of these compounds in human blood from various countries provides insights into their widespread distribution and potential health implications. These studies are critical for understanding the environmental persistence and bioaccumulation of fluorinated compounds, informing regulatory and safety assessments. The data on human exposure to perfluorochemicals is vital for developing guidelines and policies to protect human health and the environment from the potential adverse effects of these compounds (Kannan et al., 2004).

Advances in Fluorination Techniques

Innovative fluorination techniques, such as the development of new fluorinating agents, have significantly advanced the field of organic synthesis. The creation of fluorine-18-labeled diethylaminosulfur trifluoride (DAST) as a fluorinating agent exemplifies the progress in synthesizing fluorinated compounds for applications in nuclear medicine and radiotracer development. These advancements enable the selective introduction of fluorine atoms into organic molecules, facilitating the synthesis of radiolabeled compounds for diagnostic imaging and therapeutic applications, thereby contributing to the advancement of medical science and patient care (Straatmann & Welch, 1977).

Biocatalytic Synthesis Involving Fluorinated Compounds

The biocatalytic synthesis of fluorinated compounds, such as 2-fluoro-3-hydroxypropionic acid, demonstrates the intersection of synthetic chemistry and biotechnology. Using engineered E. coli for the production of fluorinated compounds offers an environmentally friendly and efficient approach to synthesize molecules with potential applications in medicine, agriculture, and materials science. This biocatalytic method represents a sustainable alternative to traditional chemical synthesis, reducing the environmental impact and enhancing the safety of the production process of fluorinated compounds (Liu et al., 2022).

Eigenschaften

IUPAC Name |

2-(methylamino)ethanesulfonyl fluoride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FNO2S.ClH/c1-5-2-3-8(4,6)7;/h5H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWMOVDYWOEXAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCS(=O)(=O)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Dimethylsulfamoyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2557316.png)

![2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2557317.png)

![2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2557322.png)

![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2557326.png)

![2-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2557330.png)

![1-({4'-Chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-ethylpiperazine](/img/structure/B2557331.png)

![4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4-azaspiro[2.5]octane](/img/structure/B2557334.png)